

An In-depth Technical Guide to the Preclinical Evaluation of AVE3085

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Compound of Interest

Compound Name: AVE3085

Cat. No.: B8069338

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Introduction: **AVE3085** is a novel, small-molecule enhancer of endothelial nitric oxide synthase (eNOS) transcription.^{[1][2][3]} It has been investigated for its potential therapeutic benefits in cardiovascular conditions associated with endothelial dysfunction, such as hypertension and cardiac remodeling.^{[1][2][4][5]} This document provides a technical overview of the available preclinical data on **AVE3085**, with a focus on its effects in animal models, the experimental protocols used for its evaluation, and its proposed mechanism of action. While comprehensive pharmacokinetic data such as C_{max}, T_{max}, and AUC are not extensively detailed in the public literature, this guide synthesizes the available information on its administration and pharmacodynamic effects.

Quantitative Data Summary

The following tables summarize the administration protocols and key findings from preclinical studies involving **AVE3085** in various animal models.

Table 1: **AVE3085** Administration in Animal Models

Animal Model	Dose	Route of Administration	Duration	Key Pharmacodynamic Outcome	Reference
Spontaneously Hypertensive Rats (SHR)	10 mg/kg/day	Oral gavage	4 weeks	Reduced systolic blood pressure, improved endothelium-dependent relaxations.	[1] [2]
Wistar Kyoto (WKY) Rats	10 mg/kg/day	Oral gavage	4 weeks	No significant effect on blood pressure.	[1]
eNOS ^{-/-} Mice	Not specified	Not specified	Not specified	Did not reduce blood pressure, indicating eNOS-dependent action.	[1] [2]
Mice (Aortic Banding Model)	10 mg/kg/day	Oral	4 weeks	Attenuated cardiac remodeling.	[4]

Table 2: Summary of Key In Vivo and Ex Vivo Findings for **AVE3085**

Finding	Animal Model/System	Method	Result	Reference
Reduced Systolic Blood Pressure	Spontaneously Hypertensive Rats (SHR)	Non-invasive tail-cuff method	Significant reduction in blood pressure compared to vehicle.	[1]
Improved Endothelial Relaxation	Aortae from SHR	Isometric force measurement in organ baths	Markedly augmented endothelium-dependent relaxations.	[1]
Increased eNOS Expression	Aortae from SHR	Western Blotting, RT-PCR	Upregulated expression of eNOS protein and mRNA.	[1][2]
Enhanced eNOS Phosphorylation	Aortae from SHR	Western Blotting	Increased levels of phosphorylated eNOS (p-eNOS).	[1]
Decreased Oxidative Stress	Aortae from SHR	Western Blotting	Reduced formation of nitrotyrosine.	[1]
Attenuated Cardiac Remodeling	Mice with pressure overload	Histology, Gene Expression Analysis	Decreased left ventricular weight, collagen deposition, and hypertrophic markers.	[4]

Inhibition of Smad Signaling	Myocardial tissue from mice	Western Blotting	Reduced expression and activation of the Smad signaling pathway.	[4]
Reversal of Endothelial Dysfunction	Porcine coronary arteries (ex vivo)	Myograph, Western Blotting, NO measurement	Prevented ADMA-induced endothelial dysfunction and restored NO release.	[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections describe the key experimental protocols used in the evaluation of **AVE3085**.

In Vivo Animal Studies

- Animal Models:
 - Hypertension Studies: Adult male Spontaneously Hypertensive Rats (SHR) and normotensive Wistar Kyoto (WKY) rats were utilized to assess the antihypertensive effects.[1] eNOS knockout (eNOS^{-/-}) mice were used to confirm the eNOS-dependent mechanism.[1][2]
 - Cardiac Remodeling Studies: Mice subjected to aortic banding were used to induce cardiac remodeling due to pressure overload.[4]
- Drug Administration:
 - **AVE3085** was administered to rats and mice via oral gavage.[1][4]
 - The vehicle used for administration was a 5% methylcellulose solution.[1]
 - A daily dose of 10 mg/kg was administered for a period of 4 weeks in both hypertension and cardiac remodeling studies.[1][4] Pilot studies indicated that doses of 10 mg/kg in rats

and 30 mg/kg in mice resulted in similar plasma exposure profiles.[1]

- Blood Pressure Measurement:
 - Systolic blood pressure was measured non-invasively using the tail-cuff method.[1]

Ex Vivo and In Vitro Methodologies

- Isometric Force Measurement:
 - To assess vascular function, rings of isolated aortae were mounted in organ baths.[1][2]
 - Endothelium-dependent relaxation was measured in response to acetylcholine.[1]
- Western Blotting:
 - Protein expression of eNOS, phosphorylated-eNOS (p-eNOS), and nitrotyrosine in aortic tissues was determined by Western blotting to assess the molecular effects of **AVE3085**. [1][2][6]
- Reverse-Transcriptase Polymerase Chain Reaction (RT-PCR):
 - The mRNA expression of eNOS in rat aortae was examined to determine if **AVE3085** acts at the transcriptional level.[1][2]
- Nitric Oxide (NO) Measurement:
 - A NO microsensor was used to directly measure the release of nitric oxide from porcine coronary arteries in response to bradykinin.[6]

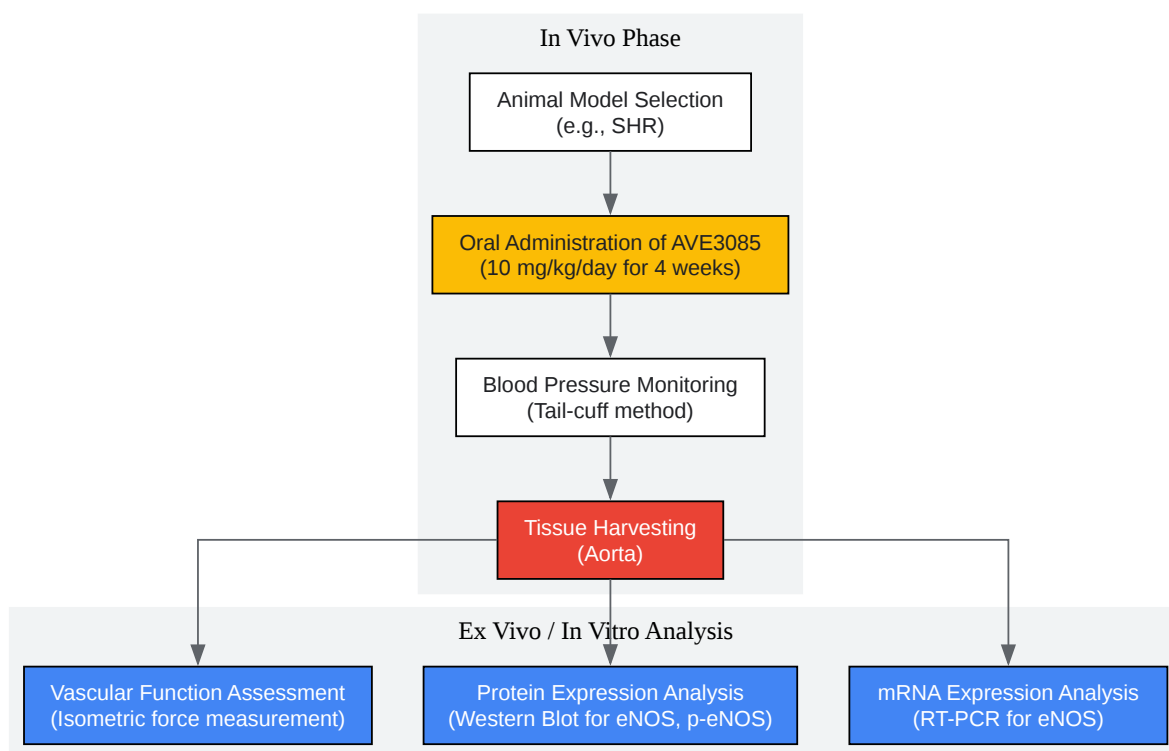
Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the proposed mechanism of action for **AVE3085** and a typical experimental workflow for its evaluation.



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Caption: Proposed mechanism of action for **AVE3085**.

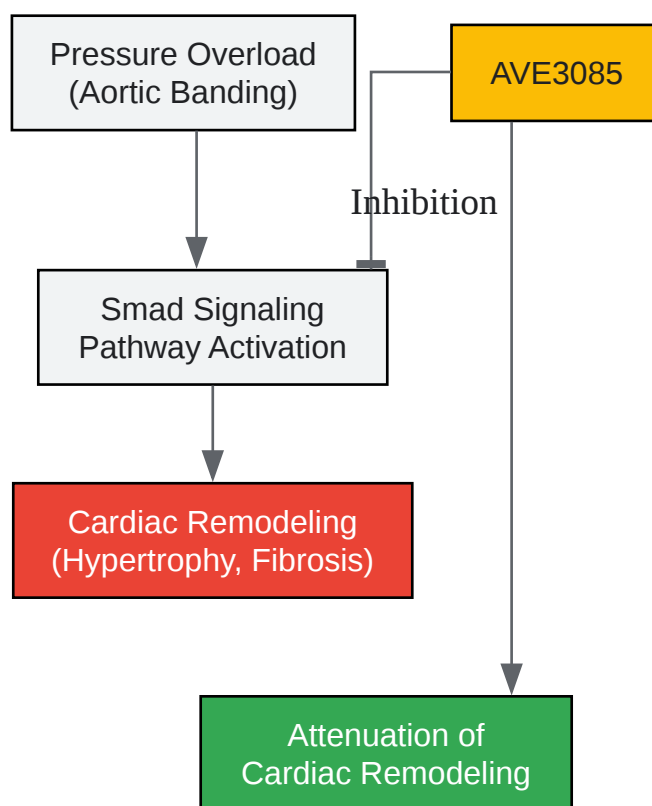


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Caption: Experimental workflow for evaluating **AVE3085**.

Signaling Pathway in Cardiac Remodeling

In the context of cardiac remodeling induced by pressure overload, **AVE3085** has been shown to inhibit the Smad signaling pathway.[4]



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Caption: Inhibition of Smad signaling by **AVE3085**.

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